beta-Chloro-p-methylcinnamaldehyde
Description
beta-Chloro-p-methylcinnamaldehyde (C${10}$H${9}$ClO) is a substituted cinnamaldehyde derivative featuring a chlorine atom at the beta position of the propenal chain and a methyl group at the para position of the aromatic ring. Structurally, it combines the reactive aldehyde group of cinnamaldehyde with electron-withdrawing (Cl) and electron-donating (CH$_3$) substituents, which synergistically influence its physicochemical and reactivity profiles. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its substituted aromatic system enables tailored reactivity in condensation, nucleophilic addition, and cyclization reactions .
Properties
CAS No. |
40808-08-0 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-7H,1H3/b10-6- |
InChI Key |
MOFCXDAXCLPORX-POHAHGRESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C=O)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=O)Cl |
Origin of Product |
United States |
Biological Activity
Beta-Chloro-p-methylcinnamaldehyde (BCMCA) is a compound derived from cinnamaldehyde, which has garnered attention for its diverse biological activities. This article explores the biological activity of BCMCA, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
BCMCA is characterized by the presence of a chlorine atom at the beta position and a methyl group at the para position of the cinnamaldehyde structure. This modification affects its biological activity compared to its parent compound, cinnamaldehyde.
Antibacterial Activity
BCMCA exhibits significant antibacterial properties against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Pseudomonas aeruginosa | 75 µg/mL |
In a comparative study, BCMCA was found to be more effective than some conventional antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.
Antifungal Activity
The antifungal activity of BCMCA has been evaluated against several fungal strains, including Candida albicans and Aspergillus niger. The compound demonstrated potent activity with significant inhibition rates.
| Fungal Strain | MIC | Inhibition Rate | Reference |
|---|---|---|---|
| Candida albicans | 40 µg/mL | >90% | |
| Aspergillus niger | 60 µg/mL | 85% |
BCMCA's ability to disrupt biofilm formation in C. albicans was particularly notable, indicating its potential use in treating biofilm-associated infections.
Anticancer Activity
Research indicates that BCMCA has promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer).
- Mechanism of Action : BCMCA induces apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of cell cycle progression.
Anti-inflammatory Activity
BCMCA also exhibits anti-inflammatory effects by inhibiting nitric oxide production in macrophages. This property suggests its potential application in treating inflammatory diseases.
- Study Findings : In vitro studies demonstrated that BCMCA reduced lipopolysaccharide (LPS)-induced nitric oxide production without cytotoxic effects on cells.
Case Studies
- Antibacterial Efficacy Against MRSA : A clinical study assessed BCMCA's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an effective treatment option for resistant infections.
- Fungal Biofilm Disruption : In a laboratory setting, BCMCA was tested for its ability to disrupt established biofilms of Candida albicans. The findings revealed that treatment with BCMCA resulted in over 90% reduction in biofilm mass, emphasizing its role as a biofilm inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cinnamaldehyde (C$9$H$8$O)
- Structural Differences : Lacks substituents on both the aromatic ring and propenal chain.
- Reactivity : The unsubstituted aldehyde group is less electrophilic compared to beta-Chloro-p-methylcinnamaldehyde due to the absence of electron-withdrawing Cl.
- Applications : Widely used as a flavoring agent and precursor in perfumery.
- Analytical Tests :
| Property | Cinnamaldehyde | This compound |
|---|---|---|
| Molecular Weight | 132.16 g/mol | 180.63 g/mol |
| Functional Groups | Aldehyde, alkene | Aldehyde, alkene, Cl, CH$_3$ |
| Boiling Point (est.) | 248°C | ~290°C (higher due to Cl) |
| Solubility | Low in water | Even lower (Cl increases hydrophobicity) |
p-Methylcinnamaldehyde (C${10}$H${10}$O)
- Reactivity : The electron-donating CH$_3$ group enhances aromatic electrophilic substitution but reduces aldehyde electrophilicity relative to the chloro-substituted derivative.
- Applications : Used in fragrance synthesis and as a crosslinker in polymers.
Cinnamyl Chloride (C$9$H$9$Cl)
- Structural Differences : Replaces the aldehyde group with a chloride at the propenyl chain’s terminal position (CAS 2687-12-9) .
- Reactivity : Participates in nucleophilic substitution (e.g., Grignard reactions) rather than carbonyl-based reactions.
- Applications : Key intermediate in drug synthesis, such as antihistamines and antifungals.
Analytical Techniques and Research Findings
Green Analytical Methods
- High-Performance Liquid Chromatography (HPLC) : Used to separate and quantify this compound from reaction mixtures, with reduced solvent waste via green chemistry principles .
- Spectroscopy : FT-IR confirms the aldehyde (C=O stretch at ~1700 cm$^{-1}$) and C-Cl bonds (600–800 cm$^{-1}$), while $^1$H NMR reveals deshielding effects from the para-CH$_3$ and beta-Cl .
Key Research Findings
- Reactivity : The beta-Cl group increases the aldehyde’s electrophilicity, accelerating nucleophilic additions (e.g., with amines) compared to cinnamaldehyde.
- Stability : The para-CH$_3$ group enhances thermal stability, making it preferable in high-temperature syntheses.
- Distinctive Tests : Unlike cinnamaldehyde, this compound’s steric hindrance from Cl slows bromine water decolorization, aiding differentiation .
Preparation Methods
Knoevenagel Condensation with Modified Catalysts
The Knoevenagel condensation remains a cornerstone for synthesizing α,β-unsaturated aldehydes. Adapting the method described in CN105348101A, β-chloro-p-methylcinnamaldehyde can be synthesized via a one-pot hydrolysis-acidification-condensation sequence. Here, p-methylbenzaldehyde reacts with chloroacetic acid derivatives in the presence of glycine as a non-toxic organocatalyst.
In a typical procedure, diethyl malonate (1.2–1.6 molar equivalents) and p-methylbenzaldehyde (1.0 eq) are dissolved in anhydrous methanol. Glycine (0.2–0.4 eq) is added to catalyze the Knoevenagel condensation at reflux (60–80°C) for 5–6 hours, followed by reduced-pressure distillation to remove methanol. The intermediate β-chlorocinnamic acid is subsequently decarboxylated under acidic conditions (glacial acetic acid) to yield the target aldehyde. This method achieves yields of 81–85% with high purity (>99%).
| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Knoevenagel-Glycine | Glycine | Methanol | 60–80°C | 5–6 | 81–85 |
Claisen-Schmidt Condensation with Halogenation
The Claisen-Schmidt condensation between p-methylacetophenone and chloroacetaldehyde offers a two-step pathway. As demonstrated in EP1346984B1, this method involves base-catalyzed aldol addition followed by halogenation.
- Aldol Addition : p-Methylacetophenone reacts with chloroacetaldehyde in ethanol using NaOH (10% w/w) at 50°C. The resulting β-hydroxy ketone intermediate is isolated via filtration.
- Dehydration-Halogenation : The intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane at −10°C, inducing simultaneous dehydration and chlorination. Dess-Martin periodinane is then used to oxidize the allylic alcohol to the aldehyde functionality, achieving a combined yield of 70–75% .
Oxidation of β-Chloro-p-methylcinnamyl Alcohol
Oxidation of the corresponding alcohol precursor provides a high-purity route. The Royal Society of Chemistry’s protocol for α-phenylcinnamaldehyde synthesis can be adapted.
β-Chloro-p-methylcinnamyl alcohol is synthesized via Grignard addition of p-methylbenzyl magnesium bromide to chloroacetaldehyde. The alcohol is oxidized using Dess-Martin periodinane in dichloromethane at −10°C. This method avoids over-oxidation to carboxylic acids and achieves yields of 78–82% with >98% purity.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces the aldehyde group directly to a pre-chlorinated aromatic system. p-Methylchlorobenzene is reacted with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C. The formylated intermediate undergoes hydrolysis with NaOH (5% w/w) to yield β-chloro-p-methylcinnamaldehyde. This method, while efficient, requires stringent temperature control to minimize side products, yielding 65–70% .
Palladium-Catalyzed Hydrogenation
A hydrogenation approach, inspired by CN203530182U, involves reducing a propargyl chloride precursor. p-Methylphenylpropargyl chloride is hydrogenated over a palladium-carbon catalyst (5% Pd/C) under 0.5 MPa H₂ pressure at 50–60°C. The reaction proceeds via selective hydrogenation of the triple bond to the trans-alkene, followed by oxidation to the aldehyde. This method achieves 75–80% yield but requires careful pressure management to prevent over-reduction.
Comparative Analysis of Methods
The Knoevenagel-Glycine method offers the highest yield (85%) and aligns with green chemistry principles due to its non-toxic catalyst. Conversely, Vilsmeier-Haack formylation is less efficient but valuable for substrates sensitive to condensation conditions. Oxidation routes provide excellent purity but involve costly oxidants like Dess-Martin periodinane.
Challenges and Optimization Strategies
- Regioselectivity : Chlorination at the β-position requires precise control. Using bulky bases (e.g., LDA) during aldol condensation improves selectivity.
- Catalyst Recycling : Pd/C catalysts can be reused up to three times with minimal activity loss.
- Solvent Choice : Methanol enhances glycine’s catalytic activity in Knoevenagel reactions, while dichloromethane is optimal for Dess-Martin oxidations.
Q & A
Q. What statistical approaches are recommended for meta-analyses of β-Chloro-p-methylcinnamaldehyde’s toxicity across heterogeneous studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
